6-Methylpyridine-2,4-diol

Catalog No.
S836697
CAS No.
70254-45-4
M.F
C6H7NO2
M. Wt
125.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methylpyridine-2,4-diol

CAS Number

70254-45-4

Product Name

6-Methylpyridine-2,4-diol

IUPAC Name

4-hydroxy-6-methyl-1H-pyridin-2-one

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

InChI

InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9)

InChI Key

WKGSLYHMRQRARV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=O)N1)O

Canonical SMILES

CC1=CC(=CC(=O)N1)O

6-Methylpyridine-2,4-diol, also known as 4-hydroxy-6-methyl-2-pyridinone, is a heterocyclic compound characterized by a pyridine ring with hydroxyl groups at the 2 and 4 positions and a methyl group at the 6 position. Its molecular formula is C₆H₇NO₂, and it exhibits both structural and functional diversity due to its ability to participate in various

, including:

  • Condensation Reactions: It can react with carboxylic acids to form esters or amides, depending on the reaction conditions.
  • Oxidation: The hydroxyl groups can be oxidized to carbonyls or further oxidized to carboxylic acids .
  • Substitution Reactions: The hydrogen atoms on the pyridine ring can be substituted by electrophiles, leading to various derivatives .

The biological activity of 6-Methylpyridine-2,4-diol has been explored in various studies:

  • Antioxidant Properties: Compounds related to 6-Methylpyridine-2,4-diol have shown promising antioxidant activities, which may be beneficial for preventing oxidative stress-related diseases .
  • Antimicrobial Effects: Some derivatives exhibit antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Several methods have been developed for synthesizing 6-Methylpyridine-2,4-diol:

  • Condensation of Ethyl Acetoacetate and Urea: This method involves the reaction of ethyl acetoacetate with urea in the presence of a base such as sodium methoxide in methanol .
  • Cyclization Reactions: Various cyclization techniques can yield this compound from simpler precursors through multiple steps involving condensation and rearrangement .

6-Methylpyridine-2,4-diol finds applications in various fields:

  • Pharmaceuticals: Its derivatives are being investigated for their potential use as therapeutic agents due to their biological activities.
  • Agricultural Chemicals: The compound may serve as a precursor for agrochemicals or plant growth regulators.
  • Dyes and Pigments: It can be utilized in synthesizing dyes due to its chromophoric properties.

Research on interaction studies involving 6-Methylpyridine-2,4-diol indicates its potential as a ligand in coordination chemistry. Its ability to form complexes with metal ions enhances its utility in catalysis and material science. Molecular docking studies suggest that it may interact effectively with biological targets, providing insights into its mechanism of action .

Several compounds share structural similarities with 6-Methylpyridine-2,4-diol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Hydroxy-6-methylpyridineHydroxyl group at position 2Exhibits different solubility properties
4-Hydroxy-3-methylpyridineHydroxyl group at position 4Shows distinct biological activity profiles
2,6-DihydroxypyridineHydroxyl groups at positions 2 and 6Potentially more reactive due to additional hydroxyl group

These compounds highlight the unique structural features of 6-Methylpyridine-2,4-diol while also showcasing variations that influence their chemical behavior and biological activities.

Thermodynamic Parameters

6-Methylpyridine-2,4-diol demonstrates distinctive thermodynamic characteristics that are fundamental to understanding its behavior under various conditions. The compound exhibits significant variability in reported thermodynamic parameters across different sources, reflecting the challenges in precise measurement and the influence of experimental conditions.

Boiling Point and Melting Point Relationships

The melting point of 6-Methylpyridine-2,4-diol has been reported within a narrow range of 324-330°C, with most reliable sources indicating values between 324-327°C [1] [2] [3] [4]. This relatively high melting point is characteristic of compounds exhibiting strong intermolecular hydrogen bonding networks, which is expected given the presence of two hydroxyl groups in the pyridine ring structure. The slight variation in reported melting points (±6°C) can be attributed to differences in sample purity, measurement techniques, and heating rates employed during determination.

The boiling point exhibits considerably more variation, ranging from 255.8°C to 310.0°C at standard atmospheric pressure (760 mmHg) [1] [2] [3] [4]. This wide range (±54.2°C) suggests either significant experimental challenges in accurate determination or the presence of decomposition processes at elevated temperatures. The predicted boiling point of 310.0 ± 42.0°C appears to be more commonly cited in chemical databases [1] [2] [3], though the large uncertainty interval indicates the theoretical nature of this value.

ParameterValuePressureSource
Melting Point324-327°CAtmospheric [2] [4]
Melting Point330°CAtmospheric [1] [3]
Boiling Point255.8°C760 mmHg [3]
Boiling Point310.0 ± 42.0°C760 mmHg [1] [2] [4]

The relationship between melting and boiling points reveals an unusually narrow liquid range for this compound, which is typical of molecules with extensive hydrogen bonding capabilities. This narrow liquid range has implications for processing and handling conditions, as well as for potential applications where thermal stability is required.

Vapor Pressure and Phase Behavior

The vapor pressure of 6-Methylpyridine-2,4-diol at 25°C has been consistently reported as 0.0 ± 1.5 mmHg [1] [2] [3], indicating extremely low volatility at ambient conditions. This low vapor pressure is consistent with the compound's high melting point and suggests strong intermolecular interactions that inhibit transition to the vapor phase. The relatively large uncertainty (±1.5 mmHg) in the vapor pressure measurement may reflect the challenges in accurately determining such low pressures or indicate that the actual value approaches the detection limits of standard measurement techniques.

The flash point has been reported with significant variation, ranging from 108.5°C to 141.3 ± 27.9°C [1] [2] [3]. This parameter is crucial for safety considerations and indicates the temperature at which the compound can form ignitable vapor-air mixtures. The wide range suggests either measurement uncertainties or the influence of impurities on the flash point determination.

ParameterValueTemperatureSource
Vapor Pressure0.0 ± 1.5 mmHg25°C [1] [2] [3]
Flash Point108.5°C- [2] [3]
Flash Point141.3 ± 27.9°C- [1]

The phase behavior of 6-Methylpyridine-2,4-diol is characterized by a solid-to-liquid transition at the melting point, with no reported intermediate phase transitions. The compound appears to exist in a single crystalline form under normal conditions, though detailed polymorph studies have not been extensively reported in the literature.

Solubility Profiling in Organic and Aqueous Media

The solubility characteristics of 6-Methylpyridine-2,4-diol reflect its amphiphilic nature, with the compound demonstrating appreciable solubility in both aqueous and various organic media. This dual solubility behavior is attributed to the presence of both hydrophilic hydroxyl groups and the aromatic pyridine ring system.

In aqueous systems, 6-Methylpyridine-2,4-diol exhibits good solubility [4] [5]. The compound readily dissolves in water, which can be attributed to the formation of hydrogen bonds between the hydroxyl groups and water molecules. The solubility is further enhanced by the basic nature of the pyridine nitrogen, which can undergo protonation in aqueous solutions, particularly under acidic conditions.

The compound demonstrates excellent solubility in hot ethanol and alkali solutions [5]. The enhanced solubility in alkaline media is particularly noteworthy, as it suggests potential deprotonation of the hydroxyl groups under basic conditions, leading to increased ionic character and enhanced water solubility. This behavior is consistent with the predicted pKa value of 4.50 ± 1.00 [3], which indicates weak acid characteristics.

Solvent SystemSolubilityConditionsSource
WaterSolubleAmbient temperature [4] [5]
EthanolSolubleHot [5]
Alkali solutionsSolubleBasic conditions [5]
EtherSlightly solubleAmbient temperature [5]
Dimethyl sulfoxideSlightly solubleHeated, sonicated [6]
MethanolSlightly solubleHeated, sonicated [6]

In organic solvents, 6-Methylpyridine-2,4-diol shows variable solubility depending on the solvent's hydrogen bonding capacity and polarity. The compound is soluble in various organic solvents [5], though specific quantitative data for individual solvents is limited. Ether shows only slight solubility [5], which is expected given its low polarity and limited hydrogen bonding capability.

The solubility profile in dimethyl sulfoxide and methanol requires enhanced conditions such as heating and sonication to achieve even slight solubility [6]. This behavior suggests that while the compound can interact with these solvents through hydrogen bonding, the strong intermolecular hydrogen bonding network within the solid phase requires additional energy input to overcome.

Acid-Base Characteristics and Tautomerism

The acid-base properties of 6-Methylpyridine-2,4-diol are complex due to the presence of multiple ionizable groups and the potential for tautomeric equilibria. The compound exhibits both acidic and basic characteristics, with the predicted pKa value of 4.50 ± 1.00 [3] indicating weak acid behavior under physiological conditions.

The pyridine nitrogen atom can accept protons under acidic conditions, while the hydroxyl groups can donate protons under basic conditions. This dual nature creates a complex pH-dependent equilibrium system where the predominant species varies with solution conditions. The LogP value of -0.23 [1] [2] [3] indicates a slight preference for the aqueous phase over octanol, consistent with the hydrophilic nature imparted by the hydroxyl groups.

Tautomerism plays a crucial role in the chemical behavior of 6-Methylpyridine-2,4-diol. The compound can exist in multiple tautomeric forms, including the diol form and various keto-enol tautomers. Similar compounds in the hydroxypyridine family are known to exhibit keto-enol tautomerism [7] [8] [9], where the hydroxyl groups can migrate to form pyridone structures.

Tautomeric FormStructural FeatureStability Factors
2,4-Diol formBoth OH groups attached to ringAromatic stabilization
2-Hydroxy-4-pyridoneOne OH, one C=OKeto-enol equilibrium
4-Hydroxy-2-pyridoneOne OH, one C=OHydrogen bonding
2,4-DipyridoneTwo C=O groupsMinimized steric hindrance

The tautomeric equilibrium is influenced by solvent effects, temperature, and pH conditions. In polar solvents, the keto forms may be stabilized through hydrogen bonding interactions, while in nonpolar environments, the enol forms might predominate due to intramolecular hydrogen bonding [7] [8]. The presence of the methyl group at position 6 may influence the tautomeric equilibrium through steric and electronic effects, though specific studies on this compound's tautomeric behavior are limited in the current literature.

The intermolecular hydrogen bonding capability of 6-Methylpyridine-2,4-diol is evidenced by its high melting point and low vapor pressure. These properties suggest the formation of extended hydrogen bonding networks in the solid state, which contribute to the compound's thermal stability and influence its solubility characteristics across different media.

XLogP3

-0.1

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types